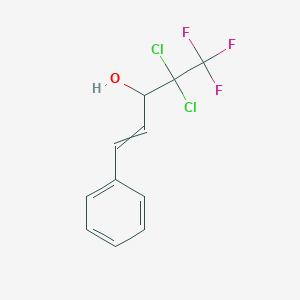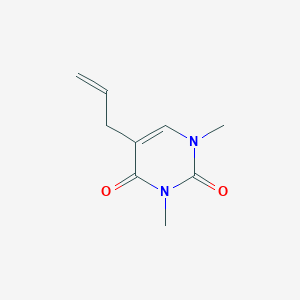![molecular formula C17H18O2Si B14341760 Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate CAS No. 101823-70-5](/img/structure/B14341760.png)
Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate is an organosilicon compound that features a silyl group attached to a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate typically involves the reaction of methyl diphenylsilyl chloride with methyl acrylate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure maximum yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The silyl group can be oxidized to form silanols or siloxanes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alcohols.
Substitution: Amides or thioesters, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: Potential use in the development of silicon-based biomolecules for medical applications.
Medicine: Investigated for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The silyl group can undergo oxidation or substitution, while the ester group can be reduced or substituted. These reactions enable the compound to interact with different molecular targets and pathways, making it versatile for various applications.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-methylphenyl)prop-2-enoate: Similar in structure but lacks the silyl group.
Ethyl 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate: Contains a pyrazole moiety instead of a silyl group.
Methyl 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate: Similar ester functionality but with a different substituent.
Uniqueness
Methyl 3-[methyl(diphenyl)silyl]prop-2-enoate is unique due to the presence of the silyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of organosilicon compounds and advanced materials.
Properties
CAS No. |
101823-70-5 |
|---|---|
Molecular Formula |
C17H18O2Si |
Molecular Weight |
282.41 g/mol |
IUPAC Name |
methyl 3-[methyl(diphenyl)silyl]prop-2-enoate |
InChI |
InChI=1S/C17H18O2Si/c1-19-17(18)13-14-20(2,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI Key |
WFRANMVMEBGRPG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride](/img/structure/B14341687.png)

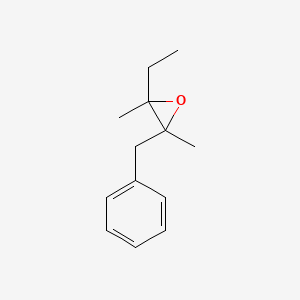

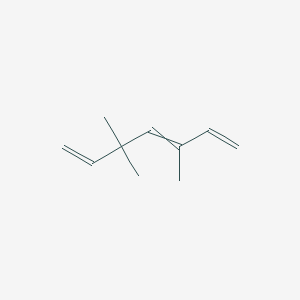
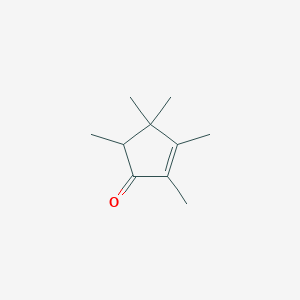

![({[2-(4-Chlorophenyl)hydrazinylidene]methyl}sulfanyl)acetic acid](/img/structure/B14341728.png)
![[2-(2-Hydroxyethyl)cyclopentyl] methanesulfonate;methanesulfonic acid](/img/structure/B14341730.png)


